molecular formula C4H10I3P B14141118 Diethyl(triiodo)-lambda~5~-phosphane CAS No. 89262-58-8

Diethyl(triiodo)-lambda~5~-phosphane

Cat. No.: B14141118
CAS No.: 89262-58-8
M. Wt: 469.81 g/mol
InChI Key: WLYCYQQBOQRIFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl(triiodo)-lambda~5~-phosphane is a chemical compound characterized by the presence of three iodine atoms and a lambda5 phosphorus atom. This compound is notable for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl(triiodo)-lambda~5~-phosphane typically involves the reaction of diethyl phosphite with iodine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the gradual addition of iodine to a solution of diethyl phosphite, followed by heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the compound. Advanced techniques such as continuous flow reactors and automated systems are employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl(triiodo)-lambda~5~-phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.

    Reduction: Reduction reactions can convert it to lower oxidation state phosphorus compounds.

    Substitution: The iodine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogen exchange reactions often involve reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethyl phosphate derivatives, while substitution reactions can produce various halogenated phosphane compounds.

Scientific Research Applications

Diethyl(triiodo)-lambda~5~-phosphane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Diethyl(triiodo)-lambda~5~-phosphane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodine atoms play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include oxidative stress response and signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Triiodomethane (Iodoform): Similar in having three iodine atoms, but differs in its carbon-based structure.

    Diethyl phosphite: Shares the diethyl phosphane core but lacks the iodine atoms.

Uniqueness

Diethyl(triiodo)-lambda~5~-phosphane is unique due to the presence of both diethyl groups and three iodine atoms attached to a lambda5 phosphorus atom. This combination imparts distinct chemical properties and reactivity, setting it apart from other phosphorus or iodine-containing compounds.

Properties

CAS No.

89262-58-8

Molecular Formula

C4H10I3P

Molecular Weight

469.81 g/mol

IUPAC Name

diethyl(triiodo)-λ5-phosphane

InChI

InChI=1S/C4H10I3P/c1-3-8(5,6,7)4-2/h3-4H2,1-2H3

InChI Key

WLYCYQQBOQRIFT-UHFFFAOYSA-N

Canonical SMILES

CCP(CC)(I)(I)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.